molecular formula C8H11ClN4O B182032 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine CAS No. 339016-18-1

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

Cat. No. B182032
M. Wt: 214.65 g/mol
InChI Key: CWKCJXZYXLANTB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. It also contains a morpholine ring and a chlorine atom.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include a melting point of 212-214℃, a predicted boiling point of 473.5±55.0 °C, and a predicted density of 1.399±0.06 g/cm3 . The pKa is predicted to be 4.55±0.10 .

Scientific Research Applications

Imaging Agents for Parkinson's Disease

One study focused on the synthesis of [11C]HG-10-102-01, a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease, highlighting the compound's relevance in neurodegenerative disease diagnostics. The synthesis involved multiple steps, starting from related chloropyrimidine compounds, demonstrating the chemical versatility and potential diagnostic applications of such derivatives (Wang et al., 2017).

Synthesis of Heterocyclic Compounds

Another research avenue explored the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which were synthesized for future pharmacological activity investigations (Zaki et al., 2017). This study underscores the compound's utility as a precursor for various heterocyclic compounds with potential therapeutic applications.

Antimicrobial and Antiurease Activities

Morpholine derivatives containing an azole nucleus were synthesized and evaluated for their antimicrobial and antiurease activities, showcasing the potential of 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine derivatives in developing new antimicrobial agents (Bektaş et al., 2012).

Anti-Inflammatory and Analgesic Activities

Compounds derived from the synthesis process involving 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine were tested for their anti-inflammatory and analgesic activities, indicating the chemical's significance in creating new anti-inflammatory drugs (Abu‐Hashem et al., 2011).

Antitumor Activity

The synthesis of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide was another notable application, where the compound was evaluated for its distinct inhibitory capacity against cancer cell proliferation, highlighting the potential for cancer therapy (Ji et al., 2018).

GPR39 Agonists Discovery

The compound's derivatives were also identified as novel GPR39 agonists through small-molecule-based screening, indicating its utility in drug discovery targeting the GPR39 receptor, which is relevant for metabolic diseases (Sato et al., 2016).

Safety And Hazards

The safety and hazards associated with 4-Chloro-6-morpholin-4-ylpyrimidin-2-amine include hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a, which provide guidance on how to handle and store the compound safely .

properties

IUPAC Name

4-chloro-6-morpholin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c9-6-5-7(12-8(10)11-6)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKCJXZYXLANTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=NC(=N2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363295
Record name 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-morpholin-4-ylpyrimidin-2-amine

CAS RN

339016-18-1
Record name 4-Chloro-6-(morpholin-4-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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